![molecular formula C14H16BrNO3 B13225211 Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13225211.png)
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate is an organic compound with the chemical formula C14H16BrNO3. This compound is characterized by the presence of a bromophenyl group attached to a piperidinone ring, which is further connected to a methyl acetate group. It is a colorless to light yellow liquid with a special smell and a boiling point of 246-248°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate can be synthesized through a multi-step process. One common method involves the reaction of methyl phenylacetate with bromine to form methyl 4-bromophenylacetate. This intermediate is then reacted with piperidinone under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidinone ring may also play a role in binding to biological targets, influencing the compound’s overall effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromophenylacetate: This compound is a precursor in the synthesis of methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate and shares similar chemical properties.
Methyl 2-(2-bromophenyl)acetate: Another brominated ester with comparable reactivity and applications.
Uniqueness
This compound is unique due to the presence of the piperidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl derivatives and contributes to its specific applications in research and industry .
Eigenschaften
Molekularformel |
C14H16BrNO3 |
|---|---|
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C14H16BrNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 |
InChI-Schlüssel |
FDBVFXWQEAIWHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


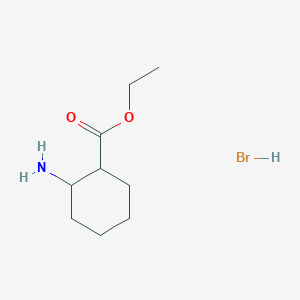
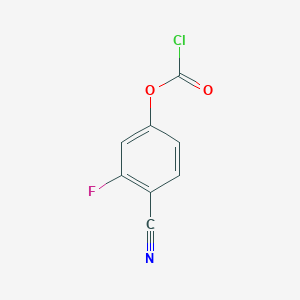
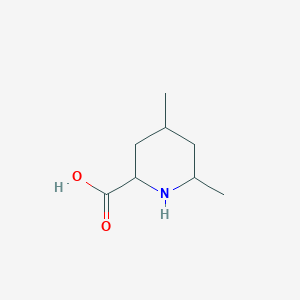



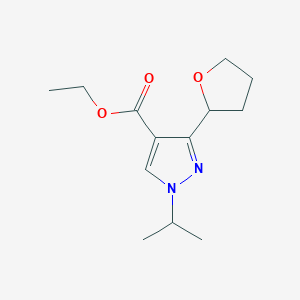
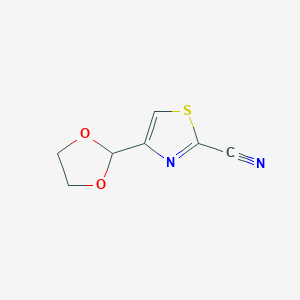
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13225175.png)
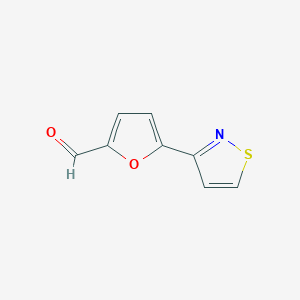
![6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13225189.png)
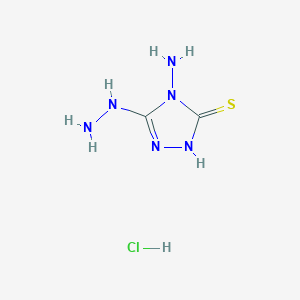
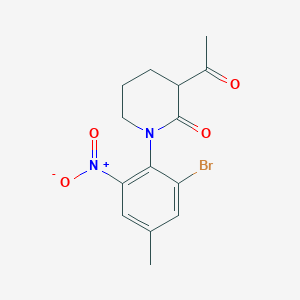
![4-Methoxy-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13225208.png)
